molecular formula C13H18N2O B576457 1-Methylpsilocin CAS No. 1465-16-3

1-Methylpsilocin

Cat. No.: B576457
CAS No.: 1465-16-3
M. Wt: 218.29 g/mol
InChI Key: MZZRFEIDRWKTKJ-UHFFFAOYSA-N
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Description

Preparation Methods

1-Methylpsilocin can be synthesized through various synthetic routes. One common method involves the methylation of psilocin. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like potassium carbonate . The reaction conditions often include an organic solvent such as dimethylformamide and a temperature range of 0-25°C.

Chemical Reactions Analysis

1-Methylpsilocin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tryptamine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted indole derivatives and reduced tryptamine analogs.

Scientific Research Applications

Comparison with Similar Compounds

1-Methylpsilocin is similar to other tryptamine derivatives such as psilocin and 2-Bromo-LSD. it has a higher affinity for the 5-HT2C receptor compared to psilocin, making it potentially less likely to produce hallucinogenic effects . This unique property makes it a promising candidate for therapeutic applications where hallucinogenic side effects are undesirable.

Similar Compounds

  • Psilocin
  • 2-Bromo-LSD
  • CP-132,484
  • O-4310

This compound’s selective receptor affinity and reduced hallucinogenic potential highlight its uniqueness among tryptamine derivatives .

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRFEIDRWKTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=C2O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658761
Record name 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465-16-3
Record name 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1465-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpsilocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLPSILOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MKC68UST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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